Biguanidinium mono-dinitramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

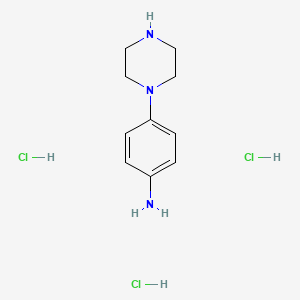

Biguanidinium mono-dinitramide is an energetic material . Its molecular formula is C2H8N8O4 . It belongs to the nitramine class of compounds, which have been extensively studied due to their applications as explosives and propellants .

Synthesis Analysis

The synthesis of biguanidinium mono-dinitramide involves the use of barium hydroxide and ammonium dinitramide . The resulting mixture is heated under vacuum in a rotary evaporator until all the ammonia has been removed .Molecular Structure Analysis

The crystal structures of biguanidinium mono-dinitramide have been determined at several temperatures in the range 85–298 K using single-crystal X-ray diffraction techniques . The structures are characterized by extensive hydrogen bonding .Chemical Reactions Analysis

The thermal expansion second-rank tensors have been determined to describe the thermal behavior of the crystals studied . Anharmonicity of thermal motion is also evident from the non-linear temperature dependence of the atomic displacement parameters .Physical And Chemical Properties Analysis

Biguanidinium mono-dinitramide exhibits strongly anisotropic thermal expansion, most important in the direction perpendicular to the least-squares planes of the dinitramide ions . This suggests that the atomic thermal motion is significantly anharmonic in these crystals .Wissenschaftliche Forschungsanwendungen

Structural Characterization : Biguanidinium mono-dinitramide has been structurally characterized using X-ray diffraction data. It has been noted for its extensive hydrogen bonding and the unique, asymmetric structure of its dinitramide anion (Martin, Pinkerton, Gilardi, & Bottaro, 1997).

Thermal Expansion and Anisotropic Thermal Expansion : Research on its variable-temperature crystal structures has revealed significant anisotropic thermal expansion, which is crucial in understanding the thermal behavior of the material (Bolotina, Hardie, & Pinkerton, 2003).

Chemical Bonding Analysis : The electron density and chemical bonding in biguanidinium dinitramide have been examined using low-temperature X-ray diffraction experiments, providing insights into its bonding properties (Zhurova, Martin, & Pinkerton, 2002).

Electronic Energy Distributions : The spatial distribution of electronic energy density in biguanidinium dinitramide has been studied, offering a deeper understanding of its chemical bonding and intermolecular interactions (Zhurova, Tsirelson, Stash, Yakovlev, & Pinkerton, 2004).

Oxygen-Oxygen Interaction : Investigations into the atomic interactions between oxygen atoms in biguanidinium dinitramide have provided valuable insights into its molecular structure (Zhurova, Tsirelson, Stash, & Pinkerton, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

[amino-(diaminomethylideneamino)methylidene]azanium;dinitroazanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N5.N3O4/c3-1(4)7-2(5)6;4-2(5)1-3(6)7/h(H7,3,4,5,6,7);/q;-1/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZXBUCAIMJSOQQ-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=[NH2+])N)(N)N.[N-]([N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biguanidinium mono-dinitramide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)

![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)

![1h-Cyclobuta[de]quinoline](/img/structure/B599701.png)

![9-Chloro-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B599703.png)